molecular formula C23H21BrN6O2S B2981109 N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-71-3

N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2981109
CAS RN: 872994-71-3
M. Wt: 525.43
InChI Key: LFEOZEFWVOJRDG-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” is a complex organic molecule with the molecular formula C22H19BrN6O2S . It has an average mass of 511.394 Da and a monoisotopic mass of 510.047363 Da .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as 1H and 13C NMR, IR and RAMAN spectroscopy, and chromato-mass spectrometry . The compound contains several functional groups including an amide (CONH), a thioether (C-S-C), and a triazole ring .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, and its molar refractivity is 130.0±0.5 cm3 . It has 8 hydrogen bond acceptors and 2 hydrogen bond donors . The compound is characterized by a polar surface area of 127 Å2 and a polarizability of 51.6±0.5 10-24 cm3 .

Scientific Research Applications

Energetic Materials

Due to its stable structure, the compound might be used in the development of energetic materials with applications in various industries.

These applications are based on the structural analogies and pharmacological activities of related compounds found in the literature . Further research is needed to confirm these potential uses for the specific compound .

Future Directions

While specific future directions for this compound are not mentioned in the literature, similar compounds have shown promise in various areas of research, including drug development . Further studies could explore the potential applications of this compound in these areas.

Mechanism of Action

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to these kinases, thereby preventing them from carrying out their normal functions . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and angiogenesis . This results in the inhibition of the growth of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activities against c-met and vegfr-2 suggest that it may have favorable adme properties that allow it to effectively reach and interact with its targets .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells . The compound’s action results in the inhibition of the expression of c-Met and VEGFR-2, thereby inhibiting the growth of cancer cells .

properties

IUPAC Name

N-[2-[6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN6O2S/c1-15-2-4-16(5-3-15)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)33-14-21(31)26-18-8-6-17(24)7-9-18/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEOZEFWVOJRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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